Ammonium oxalate

描述

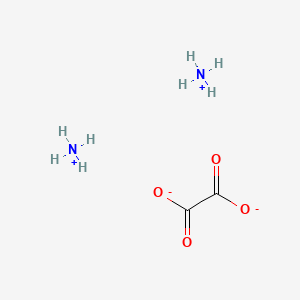

Ammonium oxalate, also known as dithis compound, is an inorganic compound with the chemical formula (NH4)2C2O4. It is the ammonium salt of oxalic acid and consists of ammonium cations ([NH4]+) and oxalate anions (C2O4)2-. This compound is a colorless or white crystalline solid under standard conditions and is odorless and non-volatile. It occurs naturally in many plants and vegetables and is also produced in the body of vertebrates by the metabolism of glyoxylic acid or ascorbic acid .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium oxalate can be synthesized by reacting oxalic acid with ammonium carbonate in an aqueous environment. The typical preparation involves dissolving 100 grams of oxalic acid in 800 milliliters of water and then neutralizing it with approximately 83 grams of ammonium carbonate. The solution can be gently warmed before the neutralization to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction between oxalic acid and ammonium carbonate is carefully controlled to ensure high purity and yield. The resulting solution is then crystallized to obtain the solid this compound.

化学反应分析

Types of Reactions: Ammonium oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in substitution reactions where the oxalate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: It can reduce metal ions in solution, such as the reduction of ferric ions (Fe3+) to ferrous ions (Fe2+).

Substitution: Acidic conditions often facilitate substitution reactions involving this compound.

Major Products:

Oxidation: Carbon dioxide (CO2) and water (H2O).

Reduction: Reduced metal ions, such as Fe2+.

Substitution: Various oxalate salts depending on the substituting anion.

科学研究应用

Analytical Chemistry

Detection and Quantification of Metals

Ammonium oxalate is widely used as a reagent for the detection and quantification of various metals, including calcium, lead, and rare earth elements. It acts as a chelating agent that forms stable complexes with these metals, facilitating their analysis through techniques such as spectrophotometry and chromatography .

Case Study: Calcium Determination

In a study involving soil samples, this compound was employed to extract calcium from clay minerals. The method demonstrated high efficiency in recovering calcium, highlighting its utility in soil chemistry .

Metallurgy

Reducing Agent in Metal Extraction

this compound serves as a reducing agent in the extraction of precious metals like gold. It aids in the leaching process, enhancing the recovery rates of these metals from ores .

Case Study: Gold Recovery

Research indicated that using this compound in gold extraction processes significantly increased the yield compared to traditional methods. The compound's ability to reduce metal ions was crucial in optimizing extraction efficiency .

Environmental Science

Soil Remediation

this compound is utilized in soil remediation efforts, particularly for its ability to solubilize heavy metals from contaminated soils. Its application can enhance the mobility of metals, making them easier to extract or immobilize .

Case Study: Heavy Metal Extraction

A study examined the effectiveness of this compound in extracting lead from contaminated urban soils. The results showed a substantial reduction in lead concentration post-treatment, confirming its efficacy as an environmental remediation agent .

Cultural Heritage Conservation

Stone Treatment

this compound is increasingly used in the conservation of historical stone structures. It acts as a poultice to consolidate porous limestone and protect against acid attack while retaining water transport properties .

Case Study: Historical Wall Treatment

In a project involving a seventeenth-century garden wall, a 5% this compound poultice was applied. The treatment resulted in the formation of calcium oxalate (whewellite) and mobilized existing salts within the stone, enhancing both structural integrity and aesthetic appearance .

Biological Applications

Biochemical Research

this compound is also studied for its biological effects, particularly concerning its acute toxicity in livestock and its role in metabolic processes related to kidney stones formation .

Case Study: Toxicity Studies

Research on sheep showed that this compound can induce acute poisoning symptoms when ingested in significant amounts. This finding underscores the importance of understanding its biological impacts when used in agricultural contexts .

Data Table: Summary of Applications

作用机制

Ammonium oxalate exerts its effects through various mechanisms:

Anticoagulant: It prevents blood coagulation by chelating calcium ions, which are essential for the blood clotting process.

Reducing Agent: It donates electrons to other substances, thereby reducing them. This is particularly useful in analytical chemistry for the reduction of metal ions.

Complexation: It forms complexes with metal ions, which can be used to quantify the presence of these ions in various samples.

相似化合物的比较

Ammonium oxalate can be compared with other oxalate salts, such as:

Sodium Oxalate (Na2C2O4): Similar in structure but contains sodium ions instead of ammonium ions. It is also used as a reducing agent and in analytical chemistry.

Potassium Oxalate (K2C2O4): Contains potassium ions and is used in similar applications as this compound.

Calcium Oxalate (CaC2O4): Insoluble in water and is a major component of kidney stones. It is used in studies related to kidney stone formation and prevention.

Uniqueness: this compound is unique due to its solubility in water and its ability to act as both a reducing agent and an anticoagulant. Its applications in blood tests and soil analysis further distinguish it from other oxalate salts .

生物活性

Ammonium oxalate is a compound with notable biological activities that have been explored in various scientific studies. Its applications range from antioxidant properties to its role in extraction processes, particularly in the food and pharmaceutical industries. This article provides an overview of the biological activity of this compound, including its mechanisms, case studies, and research findings.

This compound is a salt formed from oxalic acid and ammonium hydroxide. It is often used in biochemical applications due to its ability to form complexes with metal ions, which can influence various biological processes. The compound's structure allows it to interact with proteins and polysaccharides, making it useful in extraction and purification protocols.

Antioxidant Activity

Research has indicated that this compound can enhance the antioxidant capacity of certain extracts. For example, a polysaccharide extracted from Phellinus linteus mycelia using this compound demonstrated significant antioxidative properties. This polysaccharide (PL-A11) was shown to enhance antioxidant enzyme activity and reduce malondialdehyde (MDA) levels in aging mice, suggesting potential applications in functional foods and nutraceuticals .

Case Studies

-

Extraction of Pectin

- A study optimized the extraction of pectin from sunflower heads using this compound. The extraction yield was maximized at a concentration of 0.6% (w/v), achieving a peak yield of 9.2%. The mechanism involved converting insoluble calcium pectate into soluble ammonium salts, facilitating easier extraction .

- Antioxidant Polysaccharides

- Crystallization Studies

Table 1: Summary of Biological Activities of this compound

Applications

The biological activities of this compound have led to its use in various fields:

- Food Industry : As an extracting agent for antioxidants and pectins.

- Pharmaceuticals : Potential use in developing antioxidant supplements.

- Material Science : Applications in crystallization processes for producing high-purity compounds.

属性

IUPAC Name |

diazanium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIXEXWLHSRNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889443 | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium oxalate is an odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Pellets or Large Crystals, Water soluble, odorless solid; [CAMEO] Colorless crystals; Exists in anhydrous (1113-38-8) and monohydrate (6009-70-7) forms; The monohydrate is the main commercial form. Also available in 4% solutions and saturated solutions; [CHEMINFO], ODOURLESS COLOURLESS CRYSTALLINE POWDER. | |

| Record name | AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

ORTHORHOMBIC CRYSTALS OR GRANULES; ODORLESS; AQ SOLN IS PRACTICALLY NEUTRAL; PH OF 0.1 MOLAR SOLN: 6.4; 1 G SOL IN 20 ML H2O, 2.6 ML BOILING H2O; SLIGHTLY SOL IN ALCOHOL /MONOHYDRATE/, Solubility in water, g/l at 20 °C: 45 (moderate) | |

| Record name | AMMONIUM OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.5 at 65.3 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.50 | |

| Record name | AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1), 1113-38-8, 14258-49-2 | |

| Record name | AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxalic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PB8MO5U0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ammonium oxalate?

A1: this compound has the molecular formula (NH₄)₂C₂O₄ and a molecular weight of 124.10 g/mol.

Q2: Does this compound exhibit any notable spectroscopic characteristics?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, this compound's structure allows for infrared (IR) spectroscopic analysis. IR spectroscopy can identify characteristic vibrational modes of the oxalate anion (C₂O₄²⁻) and ammonium cations (NH₄⁺).

Q3: What are some prominent applications of this compound?

A3: this compound is employed in various fields:

- Pectin Extraction: It effectively extracts pectin from plant sources like orange peels [], lime peels [], and roselle calyces []. This is due to its ability to chelate calcium ions, disrupting the cell wall structure and facilitating pectin release.

- Analytical Chemistry: It serves as a reagent in analytical procedures, particularly in calcium determination [].

- Chemical Synthesis: It can be used as a precursor in the synthesis of other chemical compounds, such as nickel oxalate [].

Q4: Is this compound used in metal processing?

A: Yes, this compound can be used for the dissolution of copper at neutral pH, particularly in the presence of hydrogen peroxide []. This is attributed to the chelating action of oxalate ions with copper ions, promoting dissolution. The addition of hydrogen peroxide further enhances the process.

Q5: Can this compound be used in the production of other materials?

A: Yes, research indicates that this compound is a valuable precursor in the preparation of high-purity calcium oxide from carbide slag []. This method involves a multi-step process that includes high-temperature roasting, leaching, precipitation, and calcination.

Q6: How does this compound affect the electroplating of trivalent chromium?

A: this compound, with its high coordination ability, effectively promotes the electroplating of trivalent chromium []. When used in conjunction with ammonium formate, it contributes to the formation of a desirable chromium coating with good brightness, corrosion resistance, and adhesion properties.

Q7: Are there any computational chemistry studies related to this compound?

A: Yes, density functional theory (DFT) calculations have been used to investigate the negative linear compressibility (NLC) exhibited by this compound monohydrate []. These calculations highlighted the role of N-H···O hydrogen bonding "wine-rack" motifs in influencing the NLC behavior along the b-axis of the crystal structure.

Q8: Is there evidence of this compound's biological activity?

A: Research suggests that this compound might have potential anticonvulsant properties. A study demonstrated that this compound extracted from Bombyx Batryticatus showed a marked inhibitory effect on epileptic discharge frequency, scope, and duration in a rat model of penicillin-induced epilepsy [].

Q9: What are the toxicological implications of this compound?

A9: While this document primarily focuses on scientific research, it's important to acknowledge that this compound can be harmful if ingested or inhaled. Contact with skin or eyes may also cause irritation. Proper handling and safety precautions are crucial when working with this compound. For detailed safety information, please consult the relevant safety data sheets.

Q10: What analytical methods are employed to study this compound?

A10: Several analytical techniques are used to characterize and quantify this compound, including:

- Titration: Potassium permanganate titration is commonly used to determine this compound content, particularly in solutions containing ammonium perchlorate [].

- Spectrophotometry: Colorimetric methods are employed to measure phosphorus in this compound soil extracts [].

- Chromatography: High-performance liquid chromatography (HPLC) coupled with contactless conductivity detection enables the determination of this compound in complex matrices like Bombyx Batryticatus []. Thin-layer chromatography (TLC) aids in the differentiation of various processed forms of Bombyx Batryticatus based on their chemical composition [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。